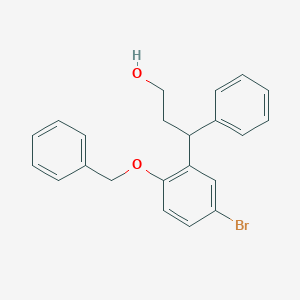

3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol

Description

Properties

IUPAC Name |

3-(5-bromo-2-phenylmethoxyphenyl)-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrO2/c23-19-11-12-22(25-16-17-7-3-1-4-8-17)21(15-19)20(13-14-24)18-9-5-2-6-10-18/h1-12,15,20,24H,13-14,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMCZWJBHWBPNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(CCO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627944 | |

| Record name | 3-[2-(Benzyloxy)-5-bromophenyl]-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156755-25-8 | |

| Record name | 3-[2-(Benzyloxy)-5-bromophenyl]-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol

Abstract

This technical guide provides a comprehensive and scientifically rigorous pathway for the synthesis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, a key intermediate in the development of various pharmaceutical compounds. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. The proposed synthesis is a robust, two-step process commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a comprehensive reduction to yield the target propanol. This guide emphasizes the rationale behind the chosen methodologies, provides detailed experimental protocols, and includes visual aids to elucidate the reaction pathway.

Introduction and Retrosynthetic Analysis

The target molecule, 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol[1], possesses a 1,3-diarylpropan-1-ol scaffold, a structural motif present in a variety of biologically active compounds. Its synthesis is of significant interest for the construction of more complex molecular architectures. A retrosynthetic analysis of the target molecule reveals a logical disconnection at the Cα-Cβ and C=O bonds of a precursor chalcone, suggesting a synthetic strategy involving the formation and subsequent reduction of this intermediate.

The chosen synthetic pathway is outlined below:

Caption: Overall synthesis pathway.

Step 1: Synthesis of (E)-1-(2-(Benzyloxy)-5-bromophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

Rationale:

The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones, which are α,β-unsaturated ketones. [2][3][4][5]This base-catalyzed reaction involves the condensation of an aromatic aldehyde with a ketone. [4]In this specific synthesis, 2-(benzyloxy)-5-bromobenzaldehyde is reacted with acetophenone. The absence of α-hydrogens in the benzaldehyde prevents self-condensation, while the acidic α-hydrogens of acetophenone readily form an enolate in the presence of a base, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the stable, conjugated chalcone.

Experimental Protocol:

A detailed protocol for a similar Claisen-Schmidt condensation can be found in the literature. [6][7][8]The following is an adapted procedure for this specific synthesis:

-

To a solution of 2-(benzyloxy)-5-bromobenzaldehyde (1.0 eq) in ethanol, add acetophenone (1.0 eq).

-

Slowly add an aqueous solution of sodium hydroxide (e.g., 10-40%) to the stirred mixture at room temperature. [6][9]3. Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.

-

The precipitated solid, the chalcone, is collected by vacuum filtration, washed with cold water, and then cold ethanol to remove impurities.

-

The crude product can be purified by recrystallization from ethanol to yield the pure (E)-1-(2-(benzyloxy)-5-bromophenyl)-3-phenylprop-2-en-1-one.

Data Summary Table:

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |

| 2-(Benzyloxy)-5-bromobenzaldehyde | 291.14 [10] | TBD | 1.0 |

| Acetophenone | 120.15 | TBD | 1.0 |

| Sodium Hydroxide | 40.00 | TBD | Catalytic |

| Ethanol | 46.07 | - | Solvent |

Step 2: Synthesis of 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol

Rationale:

The reduction of the chalcone intermediate to the target propanol requires the reduction of both the carbon-carbon double bond and the carbonyl group. Catalytic transfer hydrogenation (CTH) is an excellent method for this transformation as it is experimentally simple, avoids the need for high-pressure hydrogenation equipment, and is highly efficient. [11]Palladium on carbon (Pd/C) is a commonly used catalyst, and a variety of hydrogen donors can be employed, such as ammonium formate, which is inexpensive and effective. [11]This method typically leads to the complete saturation of the α,β-unsaturated system and reduction of the ketone to a secondary alcohol in a one-pot procedure. [12] Alternatively, sodium borohydride (NaBH4) is a milder reducing agent that selectively reduces aldehydes and ketones. [13][14]While it can, under certain conditions, also reduce the double bond of a chalcone, a more robust method for complete reduction is preferred to ensure high yield of the desired product. Therefore, catalytic transfer hydrogenation is the recommended approach.

Experimental Protocol:

The following protocol is based on established procedures for the catalytic transfer hydrogenation of chalcones. [11][15]

-

In a round-bottom flask, dissolve the (E)-1-(2-(benzyloxy)-5-bromophenyl)-3-phenylprop-2-en-1-one (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add palladium on carbon (10% Pd/C, typically 5-10 mol%) to the solution.

-

Add a hydrogen donor, such as ammonium formate (excess, e.g., 5-10 eq).

-

Heat the reaction mixture to reflux (around 60-80 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting residue can be purified by column chromatography on silica gel to afford the pure 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol.

Data Summary Table:

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |

| (E)-1-(2-(Benzyloxy)-5-bromophenyl)-3-phenylprop-2-en-1-one | 393.28 | TBD | 1.0 |

| Palladium on Carbon (10%) | - | - | 0.05-0.10 |

| Ammonium Formate | 63.06 | TBD | 5.0-10.0 |

| Ethanol/Methanol | - | - | Solvent |

Conclusion

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. The Claisen-Schmidt condensation of readily available starting materials followed by a robust catalytic transfer hydrogenation offers a practical and scalable route to this valuable intermediate. The provided protocols are based on well-established chemical transformations and can be adapted and optimized for specific laboratory conditions.

References

- Abbas, A., Rauf, M. K., Bolte, M., & Hasan, A. (2009). (E)-3-[4-(Pentyloxy)phenyl]-1-phenylprop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1280.

- Green, J. R., & Pirrone, S. L. (2020).

-

ResearchGate. (2025). Rapid Reduction of Chalcones to Tetrahydrochalcones Using Nickel Boride. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. Retrieved from [Link]

-

YouTube. (2020). Chalcone Part III Reduction of Chalcone using Sodium Borohydride NaBH4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. Retrieved from [Link]

-

ACS Publications. (2020). Catalytic Asymmetric Transfer Hydrogenation of trans-Chalcone Derivatives Using BINOL-derived Boro-phosphates. Retrieved from [Link]

-

ResearchGate. (n.d.). Claisen-Schmidt condensation of benzaldehyde with acetophenone to yield chalcone, 3.1f. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2E)-1-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)prop-2-en-1-one. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.

-

LookChem. (n.d.). Cas 121124-94-5, 2-(BENZYLOXY)-5-BROMOBENZALDEHYDE. Retrieved from [Link]

-

PubMed. (2022). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Chalcones in Water: Application to the Enantioselective Synthesis of Flavans BW683C and Tephrowatsin E. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

-

JoVE. (2017). Catalytic Hydrogenation of Alkene: Applications in Chemistry. Retrieved from [Link]

-

MDPI. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Retrieved from [Link]

-

AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

-

MDPI. (n.d.). Further Studies on the-[2][11]Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines. Retrieved from [Link]

-

Medical and Pharmaceutical Journal. (n.d.). Synthesis and Free Radical Scavenging Activity of (2e,4e)-1,5-Diphenylpenta-2,4-Dien-1-One Using in Vitro Method. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

-

YouTube. (2023). Claisen – Schmidt Condensation Reaction | Benzaldehyde | Acetaldehyde | Cinnamaldehyde | Class-12 |. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde. Retrieved from [Link]

-

ACS Publications. (n.d.). Sodium borohydride reduction of conjugated aldehydes and ketones. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]

-

Desklib. (2021). Claisen-Schmidt Reaction: Preparation of Benzalacetophenone. Retrieved from [Link]

-

PubMed Central. (n.d.). Radical Retrosynthesis. Retrieved from [Link]

-

Redalyc. (2016). SYNTHESIS OF BENZ Y LID EN EACETOPHENONE UNDER MICROWAVE IRRADIATION ; GREEN CHEMISTRY. Retrieved from [Link]

Sources

- 1. 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol | C22H21BrO2 | CID 22735192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. youtube.com [youtube.com]

- 6. Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (2E)-1-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Claisen-Schmidt Reaction: Preparation of Benzalacetophenone [desklib.com]

- 9. redalyc.org [redalyc.org]

- 10. 2-(BENZYLOXY)-5-BROMOBENZALDEHYDE | 121124-94-5 [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Chalcones in Water: Application to the Enantioselective Synthesis of Flavans BW683C and Tephrowatsin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]

Retrosynthetic analysis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol

An In-Depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive exploration of the synthetic strategies for 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. As a senior application scientist, the following guide is structured to deliver not just a series of steps, but a logical and scientifically-grounded narrative explaining the rationale behind the chosen synthetic pathways.

Introduction

The target molecule, 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, is a 1,3-diarylpropan-1-ol derivative. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds.[1][2] A robust and efficient synthesis is therefore crucial for enabling further investigation into its potential applications. This guide will dissect the molecule's structure to propose logical retrosynthetic disconnections and then detail a practical forward synthesis with protocols grounded in established chemical literature.

Part 1: Retrosynthetic Analysis

The process of retrosynthesis involves mentally deconstructing the target molecule into simpler, commercially available starting materials. This analysis reveals potential synthetic routes and highlights key bond formations.

Primary Disconnection Strategies

Two primary disconnection strategies are considered for the target molecule, focusing on the formation of the carbon skeleton.

Strategy A: C1-C2 Bond Disconnection via a Chalcone Intermediate

This strategy involves disconnecting the bond between the first and second carbon atoms of the propane chain. This leads back to a chalcone precursor, which can be synthesized via a Claisen-Schmidt condensation or a Wittig-type reaction. The subsequent reduction of the chalcone would yield the target 1,3-diarylpropane skeleton.[3]

Strategy B: C2-C3 Bond Disconnection via Grignard Reaction

An alternative approach is to disconnect the C2-C3 bond. This suggests a Grignard reaction between a phenylmagnesium halide and a suitable epoxide or α,β-unsaturated carbonyl compound. This method is a powerful tool for C-C bond formation and the introduction of a hydroxyl group.[4][5][6][7][8]

Below is a visual representation of these primary retrosynthetic disconnections.

Caption: Forward synthesis of the target molecule.

Experimental Protocols

The synthesis of chalcones can be achieved through the base-catalyzed Claisen-Schmidt condensation of an appropriate aldehyde and ketone. [9][10]The Wittig reaction is another excellent method for chalcone synthesis, often providing high yields. [11] Protocol: Claisen-Schmidt Condensation

-

Reagents and Materials:

-

2-(benzyloxy)-5-bromobenzaldehyde

-

Acetophenone

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Deionized water

-

Round-bottom flask, magnetic stirrer, reflux condenser

-

-

Procedure: a. Dissolve 2-(benzyloxy)-5-bromobenzaldehyde (1.0 eq) and acetophenone (1.1 eq) in ethanol in a round-bottom flask. b. To this stirred solution, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature. c. Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the crude product. e. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum. f. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure chalcone.

The chemoselective reduction of the α,β-unsaturated double bond of the chalcone is a key step. This can be achieved through catalytic hydrogenation or using specific reducing agents that favor 1,4-reduction. [12][13] Protocol: Catalytic Hydrogenation

-

Reagents and Materials:

-

(E)-1-(2-(benzyloxy)-5-bromophenyl)-3-phenylprop-2-en-1-one

-

Palladium on carbon (Pd/C, 10 mol%)

-

Ethyl acetate (EtOAc) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

-

Procedure: a. Dissolve the chalcone (1.0 eq) in a suitable solvent (e.g., ethyl acetate) in a hydrogenation flask. b. Carefully add the Pd/C catalyst to the solution. c. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). d. Stir the reaction mixture under a hydrogen atmosphere (1 atm or higher) at room temperature. e. Monitor the reaction by TLC until the starting material is consumed. f. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. g. Wash the Celite pad with the solvent. h. Concentrate the filtrate under reduced pressure to obtain the crude dihydrochalcone. i. Purify the product by column chromatography on silica gel if necessary.

The final step is the reduction of the ketone to the corresponding alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation. [14] Protocol: Sodium Borohydride Reduction

-

Reagents and Materials:

-

1-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

Round-bottom flask, magnetic stirrer

-

-

Procedure: a. Dissolve the dihydrochalcone (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath. b. Add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. c. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. d. Upon completion, quench the reaction by the slow addition of water. e. Remove the bulk of the methanol under reduced pressure. f. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. h. Concentrate the filtrate under reduced pressure to yield the crude product. i. Purify the final product by column chromatography on silica gel to obtain pure 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol.

Data Summary

| Step | Starting Material(s) | Key Reagents | Product | Expected Yield (%) | Analytical Techniques |

| 1 | 2-(benzyloxy)-5-bromobenzaldehyde, Acetophenone | NaOH, EtOH | (E)-1-(2-(benzyloxy)-5-bromophenyl)-3-phenylprop-2-en-1-one | 80-95 | TLC, ¹H NMR, ¹³C NMR, MS |

| 2 | Chalcone from Step 1 | H₂, Pd/C | 1-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-one | 90-99 | TLC, ¹H NMR, ¹³C NMR, MS |

| 3 | Dihydrochalcone from Step 2 | NaBH₄, MeOH | 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol | 85-98 | TLC, ¹H NMR, ¹³C NMR, MS, IR |

Conclusion

This guide has outlined a logical and efficient retrosynthetic analysis for 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, leading to a practical forward synthetic route. The chosen pathway, proceeding through a chalcone intermediate, offers high yields and utilizes well-established and reliable chemical transformations. The detailed protocols provided are grounded in authoritative chemical literature, ensuring a high degree of scientific integrity and reproducibility. This comprehensive approach should serve as a valuable resource for researchers engaged in the synthesis of this and related 1,3-diarylpropan-1-ol structures.

References

- Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023).

- O‐Arylation of 3‐phenylpropanol (1 a) and phenol (1 ab) by... - ResearchGate.

- 2-(benzyloxy)-5-bromobenzaldehyde - Advanced ChemBlocks. Advanced ChemBlocks.

- (PDF) 1,3-Diarylpropenes (CinnamylPhenols) : A Comprehensive Overview of Natural Occurrence, Synthesis, Applications, and Biological Significance - ResearchGate.

- Enzyme-Catalyzed Enantioselective Diaryl Ketone Reductions - ACS Publications.

- Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflamm

- Reactions of Grignard Reagents - Master Organic Chemistry. (2015). Master Organic Chemistry.

- Horner–Wadsworth–Emmons reaction - Wikipedia. Wikipedia.

- Friedel-Crafts Acylation - Organic Chemistry Portal. Organic Chemistry Portal.

- Synthesis of Biologically Active Substituted Chalcones - ScholarWorks at WMU.

- Study of Michael addition on chalcones and or chalcone analogues - ResearchGate.

- Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Organic Chemistry Portal.

- 2-(BENZYLOXY)-5-BROMOBENZALDEHYDE | 121124-94-5 - ChemicalBook. ChemicalBook.

- 18.5: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024). Chemistry LibreTexts.

- Friedel–Crafts Acyl

- The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - Usiena air - Unisi. (2022). University of Siena.

- Design, and facile synthesis of 1,3 diaryl-3-(arylamino)propan-1-one derivatives as the potential alpha-amylase inhibitors and antioxidants - PubMed. (2018). PubMed.

- “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology - Organic Letters (ACS Publications). (2011).

- The Grignard Reaction of Epoxides - Chemistry Steps. Chemistry Steps.

- US5364987A - Process for the preparation of 1,3-propanediol - Google Patents.

- 2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure. Organic Syntheses.

- Alcohol synthesis by carbonyl compound reduction - Organic Chemistry Portal. Organic Chemistry Portal.

- Horner-Wadsworth-Emmons Reaction - NROChemistry. NROChemistry.

- A Biomimetic Approach towards Chemoselective Reduction of Chalcones - YouTube. (2021). YouTube.

- Practical Synthesis of Chalcone Derivatives and Their Biological Activities - MDPI. MDPI.

- 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies - PubMed. (2013). PubMed.

- Design, Synthesis, and Biological Activity of Novel Chalcone Derivatives Containing an 1,2,4-Oxadiazole Moiety - Frontiers. (2022). Frontiers.

- Grignard Reagent + Epoxide = Primary Alcohol (Mechanism) - YouTube. (2014). YouTube.

- Selective 1,4-reduction of chalcones with Zn/NH4Cl/C 2H5OH/H2O - ResearchGate.

- Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases - MDPI. MDPI.

- Horner-Wadsworth-Emmons reaction to form alkenes - YouTube. (2019). YouTube.

- A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins - IISTE.org. (2022). IISTE.org.

- Synthesis and Structural Confirmation of Natural 1,3-Diarylpropanes - ResearchGate.

- Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH.

- Cas 121124-94-5,2-(BENZYLOXY)-5-BROMOBENZALDEHYDE | lookchem. lookchem.

- Chemoselective Reduction - YouTube. (2021). YouTube.

- Enantioselective reduction of ketones - Wikipedia. Wikipedia.

- What is the Grignard reaction on epoxides? What is the mechanism and how does it add on the molecule? | Homework.Study.com. Study.com.

- CHALCONES BY THE WITTIG REACTION OF A STABLE YLIDE WITH ALDEHYDES UNDER MICROWAVE IRRADIATION - Taylor & Francis. Taylor & Francis Online.

- 1,3-Dithiane. - Organic Syntheses Procedure. Organic Syntheses.

- 1,3-Diol synthesis by addition and hydration - Organic Chemistry Portal. Organic Chemistry Portal.

- Friedel-Crafts Acylation; Reductions of Aryl Ketones - YouTube. (2023). YouTube.

- Ketone and Aldehyde Reduction to Alcohols - YouTube. (2021). YouTube.

- Chalcones: an update on cytotoxic and chemoprotective properties - PubMed. PubMed.

- Direct Synthesis of Chalcones from Anilides with Phenyl Vinyl Ketones by Oxidative Coupling Through C–H Bond Activation - ACS Publications. (2018).

- Synthesis of 5-bromo-2-methoxybenzaldehyde - PrepChem.com. PrepChem.com.

- NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids - BYJU'S. BYJU'S.

- Synthesis of imides via palladium-catalyzed three-component coupling of aryl halides, isocyanides and carboxylic acids - Chemical Communications (RSC Publishing). Royal Society of Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. homework.study.com [homework.study.com]

- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]

An In-depth Technical Guide to 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, a complex organic molecule with potential relevance in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction and Significance

3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is a diarylpropanol derivative characterized by a benzyloxy group, a bromine substituent on one of the phenyl rings, and a primary alcohol functional group. The presence of these varied functional groups suggests a molecule with the potential for diverse chemical transformations and biological activities. The diarylpropanol scaffold is of interest in medicinal chemistry due to its structural similarity to various biologically active compounds. The benzyloxy group, in particular, is a common pharmacophore in drug design, often introduced to modulate lipophilicity and interaction with biological targets.

This guide will delve into the known and predicted chemical properties of this compound, propose a viable synthetic route based on established organic chemistry principles, and discuss its potential reactivity and applications.

Physicochemical and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₁BrO₂ | PubChem[1] |

| Molecular Weight | 397.3 g/mol | PubChem[1] |

| IUPAC Name | 3-(5-bromo-2-(phenylmethoxy)phenyl)-3-phenylpropan-1-ol | PubChem[1] |

| CAS Number | 156755-25-8 | PubChem[1] |

| XLogP3 | 5.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

| Appearance | Solid (predicted) | |

| Storage Temperature | 2-8°C | BLDpharm[2] |

Synthesis of 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol: A Proposed Synthetic Pathway

A plausible and efficient synthesis of 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol can be envisioned through a multi-step process involving the formation of a key chalcone intermediate followed by reduction. This approach offers a logical and experimentally feasible route to the target molecule.

Proposed Synthetic Workflow

The synthesis can be broken down into two primary stages:

-

Stage 1: Synthesis of the Chalcone Intermediate: This involves a Claisen-Schmidt condensation reaction between 2-(benzyloxy)-5-bromoacetophenone and benzaldehyde.

-

Stage 2: Reduction of the Chalcone: The resulting α,β-unsaturated ketone (chalcone) is then selectively reduced to the corresponding saturated alcohol.

Caption: Proposed two-stage synthesis of 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol.

Detailed Experimental Protocol (Hypothetical)

Stage 1: Synthesis of 1-(2-(Benzyloxy)-5-bromophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

-

To a solution of 2-(benzyloxy)-5-bromoacetophenone (1 equivalent) in ethanol, add benzaldehyde (1.1 equivalents).

-

Slowly add an aqueous solution of sodium hydroxide (2 equivalents) to the stirred mixture at room temperature.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the crude product.

-

Filter the solid, wash with water until neutral, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone intermediate.

Stage 2: Synthesis of 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol

-

Dissolve the chalcone intermediate (1 equivalent) in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄) (3-4 equivalents) portion-wise to the solution, maintaining the temperature below 10°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final product.

Chemical Reactivity and Potential Transformations

The chemical reactivity of 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is dictated by its primary alcohol, benzylic ether, and aryl bromide functional groups.

-

Alcohol Group: The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used. It can also be esterified or converted to an ether.

-

Benzylic Ether: The benzyloxy group is generally stable but can be cleaved under specific conditions, such as catalytic hydrogenation, to yield the corresponding phenol. This debenzylation can be a useful synthetic step for further derivatization.

-

Aryl Bromide: The bromine atom on the phenyl ring can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of a wide range of substituents.

Caption: Key potential chemical transformations of the title compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the key features of the ¹H NMR, ¹³C NMR, IR, and Mass spectra can be predicted based on the molecule's structure.

-

¹H NMR: The spectrum would be complex, with aromatic protons appearing in the range of δ 7.0-7.5 ppm. The benzylic protons of the O-CH₂-Ph group would likely appear as a singlet around δ 5.0 ppm. The protons of the propanol backbone would show characteristic multiplets. The methine proton (CH-Ph) would be a multiplet, and the two methylene groups (-CH₂-CH₂-OH) would also exhibit complex splitting patterns. The hydroxyl proton (-OH) would appear as a broad singlet, the position of which would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show a large number of signals in the aromatic region (δ 110-160 ppm). The benzylic carbon (O-CH₂-Ph) would be around δ 70 ppm. The carbons of the propanol chain would appear in the aliphatic region.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic parts would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching would appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the alcohol and ether would be visible in the 1000-1300 cm⁻¹ range.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z 396 and 398 with an approximate 1:1 ratio, which is characteristic of a monobrominated compound. Fragmentation would likely involve the loss of water, the benzyl group, and cleavage of the propanol chain.

Potential Applications in Drug Development

The structural motifs within 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol suggest several avenues for its potential application in drug discovery.

-

Scaffold for Library Synthesis: The presence of multiple reactive sites makes this molecule an excellent starting point for the synthesis of a library of diverse compounds. The aryl bromide allows for diversification through cross-coupling reactions, while the alcohol can be modified to introduce various functional groups.

-

Neurological Disorders: The diaryl scaffold is present in many compounds that target the central nervous system. The lipophilicity imparted by the benzyloxy and phenyl groups may facilitate crossing the blood-brain barrier.

-

Anticancer and Antimicrobial Agents: Many diaryl compounds have demonstrated cytotoxic and antimicrobial activities. The specific combination of functional groups in this molecule could be explored for such properties.

Conclusion

3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is a molecule with significant potential for further investigation in the fields of organic synthesis and medicinal chemistry. While detailed experimental data is currently sparse, this guide provides a solid foundation for its synthesis, predicts its key chemical properties and reactivity, and outlines its potential applications. The proposed synthetic route and the discussion of its chemical behavior offer a roadmap for researchers interested in exploring this and related compounds. As with any scientific endeavor, the protocols and predictions outlined herein should be approached with rigorous experimental validation.

References

-

Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22735192, 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. Retrieved from [Link]1]

- Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.

- Google Patents. (n.d.). Preparation method of 3-methylamino-1-phenylpropanol.

-

MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31234, Benzenepropanol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The compound 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is a complex organic molecule with potential applications in medicinal chemistry and materials science. Its structure incorporates several key functional groups, including a primary alcohol, a benzyl ether, and two distinct aromatic rings, one of which is substituted with a bromine atom. Accurate structural elucidation and characterization are paramount for understanding its chemical properties and potential biological activity. Spectroscopic techniques are the cornerstone of this characterization process, providing detailed information about the molecular framework and functional groups.

This guide presents a thorough, albeit predictive, spectroscopic analysis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. The following sections will delve into the predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Each section will provide a summary of the expected data, a detailed interpretation of the spectral features, and a standardized experimental protocol for acquiring such data.

Molecular Structure

To facilitate the interpretation of the spectroscopic data, the atoms in 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol are systematically numbered as shown in the diagram below. This numbering scheme will be referenced throughout the subsequent sections.

1H NMR and 13C NMR characterization of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unparalleled ability to provide a detailed atomic-level map of molecular architecture. This guide offers an in-depth exploration of the ¹H and ¹³C NMR spectral features of a key synthetic intermediate, 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol .

With the molecular formula C₂₂H₂₁BrO₂ and a molecular weight of 397.31 g/mol , this compound possesses a complex array of structural features, including a chiral center, multiple aromatic systems, and a flexible propanol chain.[1] Understanding its NMR signature is critical for confirming its identity, assessing purity, and guiding subsequent synthetic transformations. This document is designed for researchers, scientists, and drug development professionals, providing not just spectral data, but the underlying scientific rationale for the observed chemical shifts, multiplicities, and structural assignments. We will delve into the causality behind experimental choices and present a self-validating framework for NMR analysis.

Molecular Structure and Key Features for NMR Analysis

To effectively interpret the NMR spectra, a thorough understanding of the molecule's structure is essential. The key features that will dictate the NMR signature are:

-

The Propan-1-ol Backbone: This three-carbon chain contains a primary alcohol (-CH₂OH), an adjacent methylene group (-CH₂-), and a methine group (-CH-) at a chiral center.

-

Chiral Center (C3): The presence of a stereocenter at the C3 position renders the adjacent methylene protons (on C2) diastereotopic. This means they are chemically non-equivalent and will exhibit distinct chemical shifts and couplings, leading to more complex splitting patterns than a simple triplet.

-

Aromatic Systems:

-

Phenyl Group: An unsubstituted phenyl ring attached to the chiral center (C3).

-

1,2,5-Trisubstituted Benzene Ring: A more complex aromatic system bearing a bulky benzyloxy group, a bromine atom, and the propanol side chain. The electronic effects (electron-donating ether, electron-withdrawing bromine) and steric hindrance will create a distinct and predictable splitting pattern for the three aromatic protons.

-

-

Benzyloxy Group (-OCH₂Ph): This functional group includes a methylene bridge between an ether oxygen and a phenyl ring. These benzylic protons typically appear in a characteristic region of the ¹H NMR spectrum.

Below is the annotated molecular structure for clear referencing of atomic positions throughout this guide.

Caption: Annotated structure of the target molecule.

Experimental Protocols: A Self-Validating System

The integrity of NMR data begins with meticulous experimental design. The following protocols are grounded in established best practices to ensure reproducibility and accuracy.

Sample Preparation

The choice of solvent and sample concentration is paramount. Deuterated solvents are used to avoid large interfering signals from the solvent itself.[2]

-

Step 1: Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak (~7.26 ppm). For compounds with potential hydrogen bonding, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, with a residual peak around 2.50 ppm.[3]

-

Step 2: Concentration:

-

For ¹H NMR , a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.

-

For ¹³C NMR , which is inherently less sensitive, a higher concentration of 20-50 mg in the same volume is recommended to obtain a good signal-to-noise ratio in a reasonable time.[2]

-

-

Step 3: Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its signal is defined as 0.0 ppm, providing a universal reference point for chemical shifts.[4]

-

Step 4: Final Preparation: Vortex the sample until the solute is completely dissolved. Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

These parameters are based on a standard 400 MHz spectrometer but can be adapted for other field strengths.

-

Step 1: Spectrometer Preparation: Insert the sample, lock the field onto the deuterium signal of the solvent, and shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.

-

Step 2: ¹H NMR Acquisition Parameters:

-

Pulse Angle: A 45° pulse is a good compromise between signal intensity and quantitative accuracy for routine spectra.[5]

-

Acquisition Time (AT): ~4 seconds. This allows for adequate data collection to resolve fine couplings.[5]

-

Relaxation Delay (D1): ~1-2 seconds. This delay allows protons to return to their equilibrium state before the next pulse.

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

-

Step 3: ¹³C NMR Acquisition Parameters:

-

Experiment Type: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker systems) is used to simplify the spectrum to single lines for each unique carbon.[6][7]

-

Spectral Width: A wide spectral width (e.g., 0 to 220 ppm) is necessary to capture all carbon signals, from aliphatic to aromatic.

-

Relaxation Delay (D1): 2-5 seconds. Quaternary carbons relax more slowly, so a longer delay is needed for them to be observed reliably.

-

Number of Scans (NS): This is highly dependent on concentration but can range from several hundred to several thousand scans.

-

-

Step 4: Advanced Experiments (Optional but Recommended):

-

DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups (quaternary carbons are absent).[8]

-

2D COSY (Correlation Spectroscopy): Identifies proton-proton (J-coupling) correlations, crucial for tracing the connectivity of the propanol chain.

-

2D HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, essential for assigning quaternary carbons and piecing together the molecular fragments.[9]

-

Sources

- 1. 156755-25-8|3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol|BLD Pharm [bldpharm.com]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. NMR Spectrum of Propranolol Hydrochloride | Thermo Fisher Scientific - UK [thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. books.rsc.org [books.rsc.org]

- 6. sites.bu.edu [sites.bu.edu]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. digibuo.uniovi.es [digibuo.uniovi.es]

Mass spectrometry analysis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol

Authored by a Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel molecules is a cornerstone of progress. 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is a complex diarylpropanol derivative whose characterization demands sophisticated analytical techniques. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier method for this purpose. It provides not only precise molecular weight information but also a detailed fragmentation fingerprint that enables definitive structural elucidation.

This guide offers a comprehensive, in-depth exploration of the mass spectrometric analysis of this specific compound. We will move beyond a simple recitation of methods to delve into the underlying principles and strategic decisions that inform a robust analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of how to approach the mass spectrometric characterization of complex small molecules. We will cover ionization strategies, predictable fragmentation pathways, and the development of a self-validating LC-MS/MS protocol.

Part 1: Foundational Molecular Properties and Isotopic Signature

Before any analysis, a thorough understanding of the analyte's fundamental properties is critical. The structure of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol contains several key features that will dictate its mass spectrometric behavior: a primary alcohol, a benzyl ether, two distinct phenyl rings, and a bromine atom.

The molecular formula is C22H21BrO2.[1] A crucial characteristic for its mass spectrometric identification is the presence of bromine. Natural bromine consists of a nearly 50:50 mixture of two stable isotopes, 79Br (50.5%) and 81Br (49.5%).[2][3] This results in a distinctive isotopic pattern for the molecular ion and any fragment containing the bromine atom, appearing as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by two mass-to-charge units (m/z).[4] This isotopic signature is a powerful diagnostic tool for confirming the presence and number of bromine atoms in an ion.

Table 1: Theoretical Mass and Isotopic Pattern of the Protonated Molecule

| Ion Species | Isotope | Chemical Formula | Theoretical Monoisotopic Mass (m/z) |

| [M+H]+ | 79Br | [C22H22BrO2]+ | 397.0803 |

| [M+H]+ | 81Br | [C22H22BrO2]+ | 399.0783 |

Part 2: Ionization & Full Scan MS Analysis: The First Look

The choice of ionization technique is paramount for successfully analyzing this molecule. Given the presence of polar functional groups (hydroxyl and ether oxygen), Electrospray Ionization (ESI) is the most suitable method. These groups are readily protonated in a slightly acidic solution, making ESI in positive ion mode the logical choice for generating a strong signal for the protonated molecule, [M+H]+.

Rationale for ESI+

Electrospray is a soft ionization technique, meaning it imparts minimal excess energy to the analyte during the ionization process.[5] This is advantageous for preserving the molecular ion and obtaining a clear reading of its mass and isotopic distribution. The analysis would be performed using a mobile phase containing a proton source, such as 0.1% formic acid, to facilitate the formation of [M+H]+ ions.

In a full scan (MS1) experiment, the primary observation would be the characteristic isotopic doublet at m/z 397.08 and 399.08, confirming the molecular weight and the presence of a single bromine atom. The high resolution and mass accuracy afforded by modern instruments like Quadrupole Time-of-Flight (Q-TOF) systems are essential for distinguishing the analyte from potential background interferences and confirming its elemental composition.

Part 3: Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

While the MS1 scan confirms the molecular weight, tandem mass spectrometry (MS/MS) is required to piece together the molecule's structure. In an MS/MS experiment, the [M+H]+ ions (both isotopic forms) are isolated and then fragmented by collision with an inert gas, a process known as Collision-Induced Dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a structural fingerprint.

The fragmentation of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is predictable based on the chemical principles governing ion stability. The most likely points of cleavage are bonds that lead to the formation of stable carbocations or result in the loss of small, stable neutral molecules.

Predicted Fragmentation Pathways

-

Loss of Water ([M+H - H₂O]⁺) : The protonated primary alcohol can easily eliminate a molecule of water (18.01 Da). This is a very common fragmentation pathway for alcohols and is often one of the most prominent losses observed.[6]

-

Benzylic Cleavage (Formation of Tropylium Ion) : The benzyl ether moiety is prone to cleavage. A hallmark of benzyl-containing compounds is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91.05.[7] This occurs via cleavage of the C-O bond of the ether.

-

Cleavage of the Propanol Sidechain : Fragmentation can occur along the three-carbon chain connecting the two aromatic systems. Cleavage adjacent to the phenyl rings can lead to stable benzylic carbocations.

-

Combined Fragmentation : More complex fragmentation patterns arise from sequential losses. For instance, the ion resulting from water loss can subsequently lose the benzyl group, or vice-versa.

The diagram below illustrates these primary fragmentation routes.

Caption: Predicted MS/MS fragmentation pathway for protonated 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol.

Table 2: Predicted Key Fragment Ions

| Fragment Ion | Description | Theoretical m/z (79Br / 81Br) | Diagnostic Value |

| [M+H - H₂O]⁺ | Loss of water from the alcohol | 379.0698 / 381.0678 | Confirms presence of hydroxyl group |

| C₇H₇⁺ | Tropylium ion | 91.0548 | Confirms presence of benzyl group |

| [M+H - C₇H₇]⁺ | Loss of benzyl radical | 306.0259 / 308.0238 | Confirms benzyloxy moiety |

| [C₈H₈BrO]⁺ | Fragment from cleavage of propanol chain | 214.9758 / 216.9738 | Contains the bromophenyl ether core |

| [C₁₅H₁₄BrO]⁺ | Fragment from benzylic cleavage | 205.0228 / 207.0207 | Contains the brominated diaryl core |

Note: The observation of the bromine isotopic pattern in a fragment definitively proves that the fragment contains the bromophenyl portion of the original molecule.

Part 4: Experimental Protocol: A Validated LC-MS/MS Method

This section provides a detailed, step-by-step methodology for the analysis. The protocol is designed to be self-validating by incorporating systematic checks and logical flow.

Workflow Overview

The overall analytical process involves sample preparation, chromatographic separation by HPLC, and subsequent detection and fragmentation by mass spectrometry.

Caption: General experimental workflow for LC-MS/MS analysis.

Step 1: Sample Preparation

The goal is to prepare a clean, dilute solution of the analyte that is compatible with the LC-MS system.

-

Stock Solution: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution using the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. High concentrations can lead to source contamination and detector saturation.

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter (PTFE or other compatible material) to remove any particulates that could clog the LC system.

Step 2: Liquid Chromatography (LC) Parameters

Reversed-phase chromatography is ideal for separating the analyte from potential impurities.

-

Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 50% B

-

1-5 min: Gradient from 50% to 95% B

-

5-6 min: Hold at 95% B

-

6-6.1 min: Return to 50% B

-

6.1-8 min: Re-equilibration at 50% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

Column Temperature: 40 °C.

Causality: The gradient elution ensures that the relatively non-polar analyte is retained and then eluted as a sharp peak, providing good separation from more polar or less polar impurities. Formic acid aids in protonation for ESI.[8][9]

Step 3: Mass Spectrometry (MS) Parameters

These parameters should be optimized for the specific instrument, but the following provide a robust starting point.

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Gas (N₂) Flow: 800 L/hr.

-

Desolvation Temperature: 350 °C.

-

Scan Range (MS1): m/z 50-600.

-

MS/MS Acquisition:

-

Precursor Ions: m/z 397.1 and 399.1.

-

Collision Energy: Start with a collision energy ramp (e.g., 15-40 eV). This allows for the observation of a wide range of fragments, from those formed at low energy (like water loss) to those requiring higher energy. The optimal energy should be determined empirically to maximize the information obtained.

-

Conclusion

The mass spectrometric analysis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is a clear-cut process when approached with a foundational understanding of the molecule's chemical properties. The strategy outlined in this guide—leveraging ESI+ for ionization, identifying the characteristic bromine isotope pattern in the MS1 scan, and elucidating the structure through logical fragmentation pathways in MS/MS—provides a reliable and definitive method for its characterization. The provided LC-MS/MS protocol serves as a robust starting point for any researcher tasked with analyzing this compound or structurally similar molecules, ensuring data of the highest quality and integrity.

References

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol fragmentation pattern. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Al-Soud, Y. A., & Al-Masri, I. M. (2017). LC-MS/MS Estimation of Propranolol level in Exhaled Breath Condensate. ResearchGate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-ol fragmentation pattern. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22735192, 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. Retrieved from [Link]

-

Hites, R. A. (1990). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 62(13), 1436-1441. Retrieved from [Link]

-

Rani, S., Malik, A. K., & Singh, M. (2018). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Beni-Suef University Journal of Basic and Applied Sciences, 7(4), 480-489. Retrieved from [Link]

-

Ricci, A., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(8), 907-917. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

Siniscalchi, T. (2020). Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule. YouTube. Retrieved from [Link]

-

Li, T. R., et al. (2016). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 27(4), 640-648. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

- De Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. (Note: A general authoritative source, a specific URL to a chapter is not feasible, but the principles are widely documented in such textbooks.)

Sources

- 1. 3-(2-(Benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol | C22H21BrO2 | CID 22735192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activity of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. While direct experimental data for this specific molecule is not yet publicly available, this document, grounded in established principles of medicinal chemistry and pharmacology, extrapolates its potential from a detailed analysis of its structural motifs. We hypothesize that this compound may exhibit anticancer and G-protein coupled receptor (GPCR) modulatory activities. This guide outlines the scientific rationale for these hypotheses, presents detailed protocols for their experimental validation, and proposes a plausible synthetic route. It is intended to serve as a foundational resource for researchers initiating investigation into this and structurally related molecules.

Introduction and Molecular Profile

The compound 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol is a diarylpropanol derivative with a unique substitution pattern. Its core structure, a 3,3-diarylpropan-1-ol, is a recognized scaffold in medicinal chemistry, known to be present in various biologically active compounds. The presence of a benzyloxy group, a bromine atom, and a phenyl group on the aromatic rings, along with a primary alcohol, suggests a molecule with the potential for diverse biological interactions.

Table 1: Physicochemical Properties of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₁BrO₂ | PubChem |

| Molecular Weight | 397.3 g/mol | PubChem |

| CAS Number | 156755-25-8 | PubChem |

| Appearance | Solid (predicted) | - |

| XLogP3 | 5.5 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

Hypothesized Biological Activities and Rationale

Based on a thorough analysis of the molecule's structural features and the known activities of related compounds, we propose two primary areas of potential biological activity: anticancer and GPCR modulation.

Potential Anticancer Activity

The 1,3-diarylpropane scaffold is a common feature in compounds exhibiting cytotoxic effects against various cancer cell lines.[1] The presence of two aromatic rings allows for multiple hydrophobic and π-stacking interactions with biological targets. Furthermore, diarylpropenes, which are structurally similar, have demonstrated a range of pharmacological effects, including anticancer and anti-inflammatory activities.[2][3] Diarylthiourea derivatives have also shown promise as anticancer agents by inducing apoptosis.[4]

The benzyloxy moiety can influence the pharmacokinetic and pharmacodynamic properties of the molecule. The bromine atom, a halogen, can modulate the electronic properties of the aromatic ring and potentially engage in halogen bonding, a recognized interaction in drug-receptor binding.

Hypothesized Mechanism of Action (Anticancer):

We postulate that 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol could exert its anticancer effects through the induction of apoptosis. This could be mediated by interference with key signaling pathways involved in cell cycle regulation and survival.

Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.

Potential G-Protein Coupled Receptor (GPCR) Modulation

GPCRs represent a large family of transmembrane receptors that are major drug targets.[5][6] The diaryl scaffold of the target molecule is a privileged structure that can interact with the binding pockets of various GPCRs.[7] The flexibility of the propanol chain allows the aromatic rings to adopt multiple conformations, potentially enabling interaction with different receptor subtypes.

Substituted diarylpropanolamines have been investigated as potential antidepressant agents, suggesting interactions with neurotransmitter receptors, many of which are GPCRs.[8] The benzyloxy and bromo substitutions can influence the binding affinity and selectivity for specific GPCRs.

Hypothesized Target Class:

Given the structural similarities to known GPCR ligands, we hypothesize that this compound could act as a modulator (agonist or antagonist) of aminergic GPCRs, such as dopamine or serotonin receptors, or other peptide or lipid-activated GPCRs.

Caption: Workflow for a competitive radioligand binding assay.

Proposed Experimental Validation

To investigate the hypothesized biological activities, a series of in vitro assays are proposed. These protocols are based on well-established and validated methodologies in the field of drug discovery.

In Vitro Anticancer Activity Assessment

This colorimetric assay is a standard method for assessing cell viability and proliferation.[9][10][11]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare a series of dilutions of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol in culture medium. Add the compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

GPCR Binding Affinity Determination

This assay is the gold standard for determining the affinity of a compound for a specific receptor.[12][13][14]

Principle: The assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to a specific GPCR expressed in cell membranes.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR (e.g., HEK293 cells transfected with the dopamine D2 receptor).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]-spiperone for the D2 receptor), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Proposed Synthetic Route

A plausible and efficient synthesis of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol can be envisioned starting from commercially available materials. A key step would involve a Grignard reaction to form the diaryl carbinol, followed by further elaboration to the final product.

Caption: A proposed synthetic pathway for the target compound.

Detailed Synthetic Protocol:

-

Synthesis of 1-(Benzyloxy)-2-bromo-4-bromobenzene: To a solution of 2-bromo-4-bromophenol in acetone, add potassium carbonate followed by benzyl bromide. Reflux the mixture for 12-18 hours. After cooling, filter the solid and concentrate the filtrate. Purify the crude product by column chromatography.

-

Formation of the Grignard Reagent: To a flame-dried flask containing magnesium turnings and a crystal of iodine in anhydrous THF, add a solution of 1-(benzyloxy)-2-bromo-4-bromobenzene in anhydrous THF dropwise to initiate the Grignard reaction. Reflux the mixture until the magnesium is consumed.

-

Grignard Addition to 3-Phenylpropanal: Cool the Grignard reagent to 0°C and add a solution of 3-phenylpropanal in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol.

Conclusion and Future Directions

This technical guide has presented a comprehensive, albeit predictive, analysis of the potential biological activities of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol. The structural features of this molecule strongly suggest that it may possess anticancer and GPCR modulatory properties. The detailed experimental protocols provided herein offer a clear roadmap for the initial in vitro evaluation of these hypotheses. Furthermore, the proposed synthetic route provides a practical starting point for the chemical synthesis of this novel compound.

Future research should focus on the synthesis and subsequent biological evaluation of this molecule using the outlined assays. Should promising activity be observed, further studies, including structure-activity relationship (SAR) investigations, in vivo efficacy studies in animal models, and detailed mechanistic studies, will be warranted to fully elucidate its therapeutic potential.

References

-

Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. PMC - NIH. Available at: [Link]

-

GPCR-radioligand binding assays. PubMed. Available at: [Link]

-

1,3-Diarylpropenes (CinnamylPhenols) : A Comprehensive Overview of Natural Occurrence, Synthesis, Applications, and Biological Significance. ResearchGate. Available at: [Link]

-

Minireview: Role of Intracellular Scaffolding Proteins in the Regulation of Endocrine G Protein-Coupled Receptor Signaling. PMC - NIH. Available at: [Link]

-

Synthesis and Anticancer Activity of Some Novel 1,3-Diaryl/heteroarylprop-2-en-1-one Derivatives. ResearchGate. Available at: [Link]

-

GPCR Drug Discovery: Emerging Targets, Novel Approaches and Future Trends. PMC. Available at: [Link]

-

Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents. PubMed. Available at: [Link]

-

GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]

-

(Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. MDPI. Available at: [Link]

-

1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. NIH. Available at: [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

- 1,3-diarylpropane derivatives and application thereof. Google Patents.

-

3-phenyl-1-propanol. Organic Syntheses Procedure. Available at: [Link]

-

Beta-Barrel scaffolds for the grafting of extracellular loops from G- protein coupled receptors. ResearchGate. Available at: [Link]

-

Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. NIH. Available at: [Link]

-

Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism. PubMed. Available at: [Link]

-

New antibacterial and 5-lipoxygenase activities of synthetic benzyl phenyl ketones: Biological and docking studies. PubMed. Available at: [Link]

-

Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. NIH. Available at: [Link]

-

Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. Available at: [Link]

-

Targeting peptide G protein-coupled receptors (GPCRs) for novel drug development. The Florey. Available at: [Link]

-

GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. Available at: [Link]

-

Novel Set of Diarylmethanes to Target Colorectal Cancer: Synthesis, In Vitro and In Silico Studies. MDPI. Available at: [Link]

-

Linked Aryl Aryloxypropanolamines as a new class of lipid catabolis agents. PubMed. Available at: [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

-

Designer GPCRs as Novel Tools to Identify Metabolically Important Signaling Pathways. Frontiers. Available at: [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. Available at: [Link]

-

Anticancer Activities of 1,3-Diaryltriazene Based Compounds: An Overview. Available at: [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available at: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

MTT Cell Assay Protocol. Available at: [Link]

-

Synthesis of 3-Benzyloxy-1-propanol (14). PrepChem.com. Available at: [Link]

-

synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry. Available at: [Link]

- Preparation method of 3-methylamino-1-phenylpropanol. Google Patents.

Sources

- 1. CN101591226B - 1,3-diarylpropane derivatives and application thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPCR Drug Discovery: Emerging Targets, Novel Approaches and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 6. florey.edu.au [florey.edu.au]

- 7. Minireview: Role of Intracellular Scaffolding Proteins in the Regulation of Endocrine G Protein-Coupled Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. atcc.org [atcc.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. multispaninc.com [multispaninc.com]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Probing the Structural Landscape for Enhanced Anti-Inflammatory Activity: A Technical Guide to the Structure-Activity Relationship of 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol Analogs

Foreword: The Rationale for Exploration

In the vast and intricate world of medicinal chemistry, the phenylpropanoid scaffold serves as a privileged structure, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] Our focus herein is the specific analog, 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol, a molecule possessing a unique arrangement of aromatic rings and a flexible propanol chain that presents a compelling starting point for chemical exploration. While direct and extensive research on this particular compound is nascent, the structural similarities to other diarylpentanoids and related molecules known for their anti-inflammatory properties suggest a strong potential in this therapeutic area.[4][5][6]

This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the hypothetical structure-activity relationships (SAR) of novel analogs derived from this core scaffold. We will delve into the strategic design of new derivatives, propose robust synthetic methodologies, and outline key biological assays for evaluating their potential as anti-inflammatory agents. The causality behind experimental choices will be a central theme, aiming to equip the reader with not just a series of steps, but a deeper understanding of the principles guiding the optimization of this chemical series.

The Core Moiety: Understanding the Therapeutic Potential

The parent compound, 3-(2-(benzyloxy)-5-bromophenyl)-3-phenylpropan-1-ol[7][8], can be deconstructed into three key regions for SAR exploration:

-